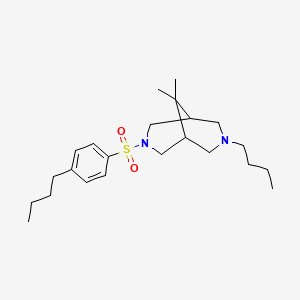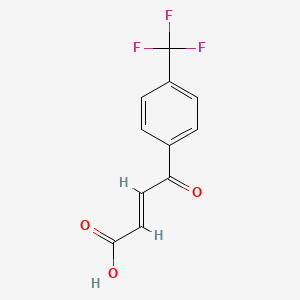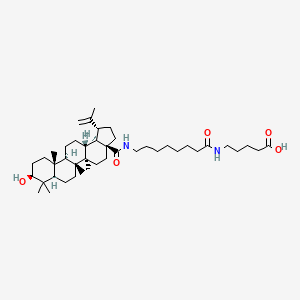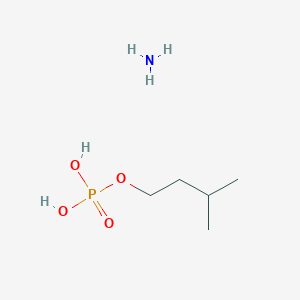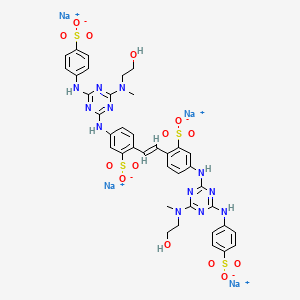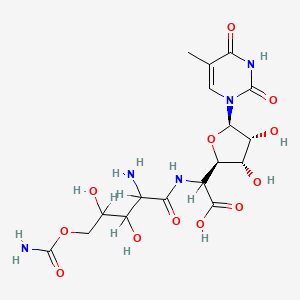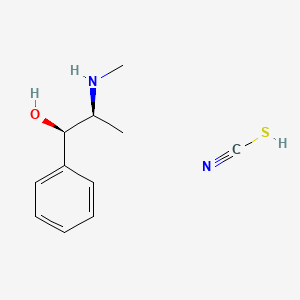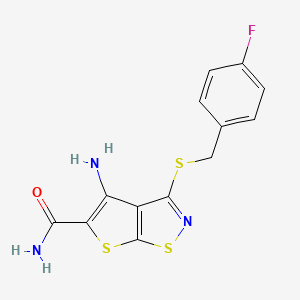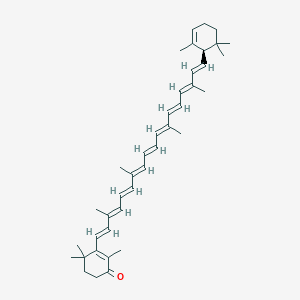
Phoenicopterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phoenicopterone involves several steps, starting from β-carotene. The process typically includes the following steps:
Oxidation: β-carotene is oxidized to form β,β-caroten-4-one.
Dehydrogenation: The β,β-caroten-4-one undergoes dehydrogenation to form 4’,5’-Didehydro-5’,6’-dihydro-β,β-caroten-4-one.
The reaction conditions for these steps often involve the use of specific oxidizing agents and catalysts to facilitate the transformations. For example, the oxidation step may require the use of reagents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Phoenicopterone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized carotenoid derivatives.
Reduction: Reduction reactions can convert this compound back to less oxidized forms of carotenoids.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized carotenoids, while reduction can yield less oxidized carotenoids.
Aplicaciones Científicas De Investigación
Phoenicopterone has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of carotenoids.
Biology: this compound is studied for its potential role in biological processes, such as photosynthesis and photoprotection.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its antioxidant properties.
Industry: this compound is used as a pigment in various industrial applications, including food coloring and cosmetics.
Mecanismo De Acción
The mechanism of action of Phoenicopterone involves its interaction with various molecular targets and pathways. As a carotenoid derivative, it can interact with light-absorbing proteins and other molecules involved in photosynthesis. Its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Phoenicopterone is similar to other carotenoid derivatives, such as:
β-Carotene: The precursor to this compound, known for its role in photosynthesis and as a dietary supplement.
Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.
Zeaxanthin: A carotenoid similar to lutein, with applications in eye health.
This compound is unique due to its specific structure and the presence of the 4’,5’-didehydro-5’,6’-dihydro-β,β-caroten-4-one moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
3297-23-2 |
|---|---|
Fórmula molecular |
C40H54O |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-26,36H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 |
Clave InChI |
ZRXISZZQHKYPQA-GMKWGACXSA-N |
SMILES isomérico |
CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C)(C)C |
SMILES canónico |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


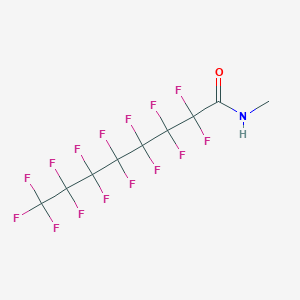
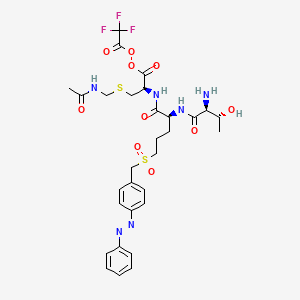
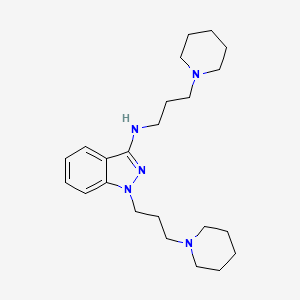
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
